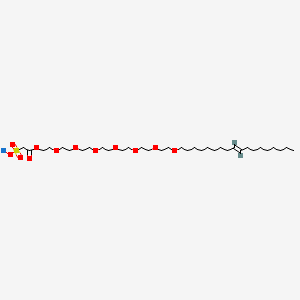
Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy]-2-oxoethane-1-sulfonate typically involves the following steps:
Polyether Formation: The initial step involves the formation of the polyether chain through the polymerization of ethylene oxide with an appropriate initiator.
Alkylation: The polyether chain is then alkylated with an unsaturated fatty alcohol, such as octadec-9-enol, to introduce the long alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated control systems to maintain precise reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-[(3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy]-2-oxoethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinates or thiols .
Applications De Recherche Scientifique
Sodium 2-[(3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy]-2-oxoethane-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of sodium 2-[(3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy]-2-oxoethane-1-sulfonate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the polyether chain, which provides flexibility, and the sulfonate group, which imparts hydrophilicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Similar to SDS but with an ether linkage in the alkyl chain.
Sodium stearate: A soap with a long alkyl chain but lacking the polyether structure.
Uniqueness
Sodium 2-[(3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy]-2-oxoethane-1-sulfonate is unique due to its long polyether chain, which provides enhanced solubilizing properties and flexibility compared to other surfactants. This makes it particularly useful in applications requiring high solubility and stability .
Propriétés
Numéro CAS |
94386-38-6 |
|---|---|
Formule moléculaire |
C34H65NaO12S |
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
sodium;2-[2-[2-[2-[2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate |
InChI |
InChI=1S/C34H66O12S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-44-29-30-45-31-32-46-34(35)33-47(36,37)38;/h9-10H,2-8,11-33H2,1H3,(H,36,37,38);/q;+1/p-1/b10-9+; |
Clé InChI |
KBKZYRWUYTYSKU-RRABGKBLSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


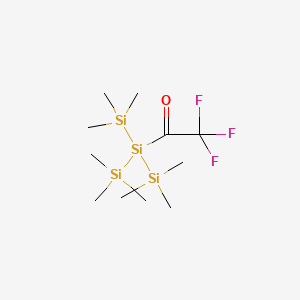
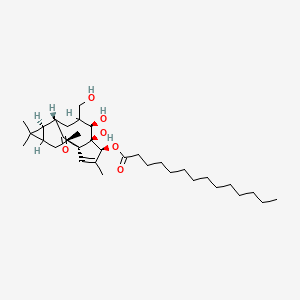
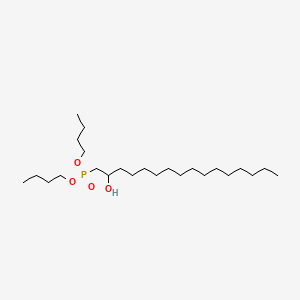
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)
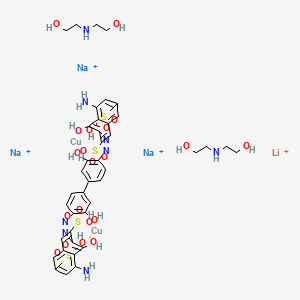
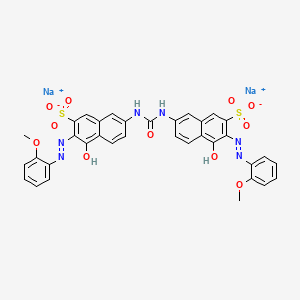
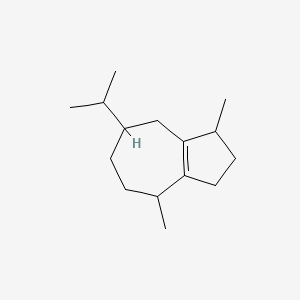
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
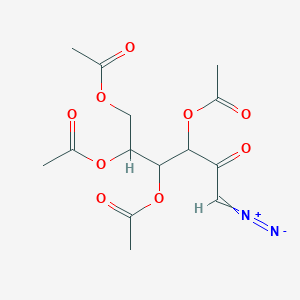
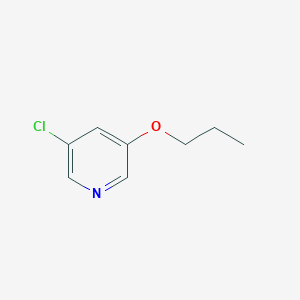
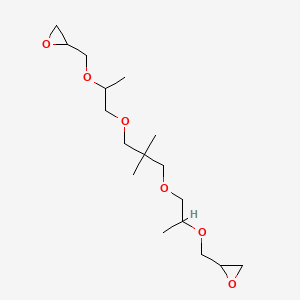

![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)
